molecular formula C16H11F3N2OS B14934349 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide

Katalognummer: B14934349
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: QYEUFNTZVQXABM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

    Introduction of Trifluorophenyl Group: The trifluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable trifluorophenyl halide.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzothiazole derivative and the trifluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-N-phenylpropanamide
  • 3-(1,3-benzothiazol-2-yl)-N-(2,4,5-trifluorophenyl)propanamide
  • 3-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)propanamide

Uniqueness

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Eigenschaften

Molekularformel

C16H11F3N2OS

Molekulargewicht

336.3 g/mol

IUPAC-Name

3-(1,3-benzothiazol-2-yl)-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C16H11F3N2OS/c17-10-7-9(8-11(18)16(10)19)20-14(22)5-6-15-21-12-3-1-2-4-13(12)23-15/h1-4,7-8H,5-6H2,(H,20,22)

InChI-Schlüssel

QYEUFNTZVQXABM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC(=C(C(=C3)F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.